2-Methoxy-N,N,9-trimethyl-9H-purin-6-amine
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Overview
Description
2-Methoxy-N,N,9-trimethyl-9H-purin-6-amine is a chemical compound with the molecular formula C9H13N5O It is a derivative of purine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-N,N,9-trimethyl-9H-purin-6-amine typically involves the methylation of 9H-purin-6-amine. The reaction conditions often include the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-N,N,9-trimethyl-9H-purin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted purine derivatives.
Scientific Research Applications
2-Methoxy-N,N,9-trimethyl-9H-purin-6-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-Methoxy-N,N,9-trimethyl-9H-purin-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include inhibition of nucleic acid synthesis and interference with cellular signaling processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
9H-Purin-6-amine: A parent compound with similar structural features but lacking the methoxy and trimethyl groups.
2-Methoxy-9H-purin-6-amine: Similar to 2-Methoxy-N,N,9-trimethyl-9H-purin-6-amine but without the N,N,9-trimethyl substitution.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy and trimethyl groups enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
61494-93-7 |
---|---|
Molecular Formula |
C9H13N5O |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
2-methoxy-N,N,9-trimethylpurin-6-amine |
InChI |
InChI=1S/C9H13N5O/c1-13(2)7-6-8(14(3)5-10-6)12-9(11-7)15-4/h5H,1-4H3 |
InChI Key |
HRBAYRPDSMWTLS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1N=C(N=C2N(C)C)OC |
Origin of Product |
United States |
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